![molecular formula C12H10N4O2 B14460758 9,10-Dimethylbenzo[g]pteridine-2,4-dione CAS No. 71256-11-6](/img/structure/B14460758.png)
9,10-Dimethylbenzo[g]pteridine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dimethylbenzo[g]pteridine-2,4-dione is a heterocyclic compound belonging to the class of pteridines This compound is characterized by its bicyclic structure, which includes a fused benzene and pteridine ring system
準備方法
The synthesis of 9,10-Dimethylbenzo[g]pteridine-2,4-dione typically involves the condensation of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2,4-diaminobenzoic acid with dimethylformamide dimethyl acetal, followed by cyclization and oxidation steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
9,10-Dimethylbenzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions at the ring nitrogens and carbons are common.
Coupling Reactions: Organometallic couplings, such as Suzuki and Heck reactions, can be performed to introduce various substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
9,10-Dimethylbenzo[g]pteridine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9,10-Dimethylbenzo[g]pteridine-2,4-dione involves its interaction with various molecular targets. It can act as an oxidoreductase, participating in redox reactions within biological systems . The compound’s ability to undergo nucleophilic substitution also allows it to interact with nucleic acids and proteins, potentially affecting cellular processes and signaling pathways .
類似化合物との比較
Similar compounds to 9,10-Dimethylbenzo[g]pteridine-2,4-dione include:
特性
CAS番号 |
71256-11-6 |
|---|---|
分子式 |
C12H10N4O2 |
分子量 |
242.23 g/mol |
IUPAC名 |
9,10-dimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H10N4O2/c1-6-4-3-5-7-9(6)16(2)10-8(13-7)11(17)15-12(18)14-10/h3-5H,1-2H3,(H,15,17,18) |
InChIキー |
GHAWITAKRQGSSL-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)N=C3C(=O)NC(=O)N=C3N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


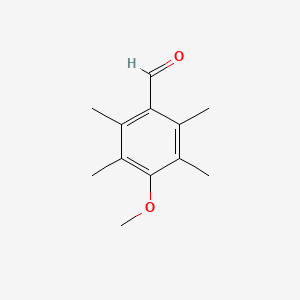
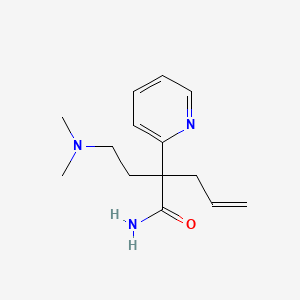
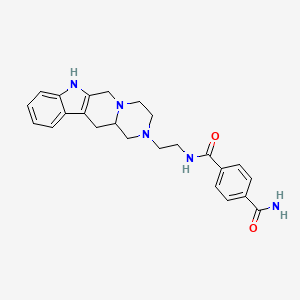
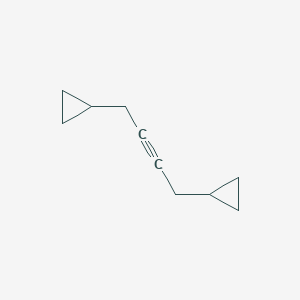
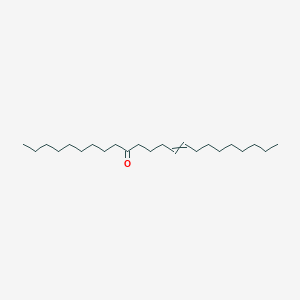
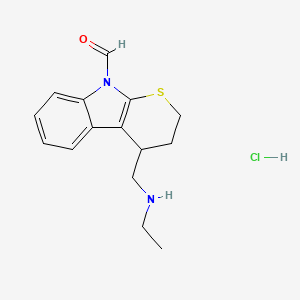
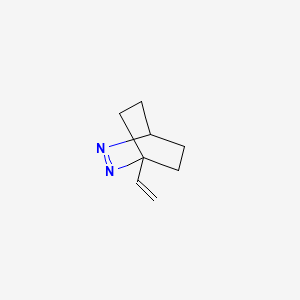
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt](/img/structure/B14460738.png)
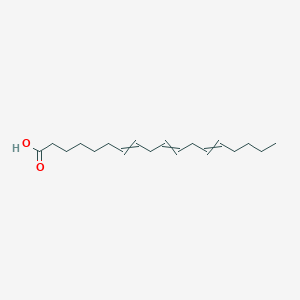
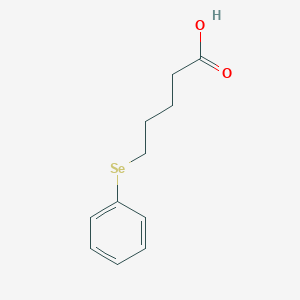



![diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate](/img/structure/B14460773.png)
